molecular formula C12H9ClN2O3 B11853238 2-Chloro-N-(4-nitronaphthalen-1-yl)acetamide CAS No. 86831-00-7

2-Chloro-N-(4-nitronaphthalen-1-yl)acetamide

Cat. No.: B11853238
CAS No.: 86831-00-7
M. Wt: 264.66 g/mol
InChI Key: HRZUXIHFFUUBPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(4-nitronaphthalen-1-yl)acetamide is an organic compound with the molecular formula C₁₂H₉ClN₂O₃ It is a derivative of naphthalene, featuring both chloro and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-nitronaphthalen-1-yl)acetamide typically involves the nitration of naphthalene followed by chlorination and subsequent acetamidation. One common synthetic route includes:

    Nitration: Naphthalene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-nitronaphthalene.

    Chlorination: The 4-nitronaphthalene is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group, forming 2-chloro-4-nitronaphthalene.

    Acetamidation: Finally, the 2-chloro-4-nitronaphthalene is reacted with acetic anhydride in the presence of a base such as pyridine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound generally follow similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-nitronaphthalen-1-yl)acetamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: 2-Chloro-N-(4-aminonaphthalen-1-yl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives, though these are less commonly studied.

Scientific Research Applications

2-Chloro-N-(4-nitronaphthalen-1-yl)acetamide has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science:

    Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicinal Chemistry: Explored as a potential lead compound for the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-nitronaphthalen-1-yl)acetamide is not fully understood, but it is believed to involve interactions with cellular proteins and enzymes. The nitro group may undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects. The chloro group may also facilitate binding to specific molecular targets, enhancing the compound’s biological activity.

Comparison with Similar Compounds

2-Chloro-N-(4-nitronaphthalen-1-yl)acetamide can be compared with other similar compounds, such as:

    2-Chloro-N-(4-aminonaphthalen-1-yl)acetamide: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.

    2-Chloro-N-(4-nitrophenyl)acetamide: Similar structure but with a phenyl ring instead of a naphthalene ring, affecting its chemical properties and applications.

    N-(2-chloro-4-nitronaphthalen-1-yl)acetamide:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

86831-00-7

Molecular Formula

C12H9ClN2O3

Molecular Weight

264.66 g/mol

IUPAC Name

2-chloro-N-(4-nitronaphthalen-1-yl)acetamide

InChI

InChI=1S/C12H9ClN2O3/c13-7-12(16)14-10-5-6-11(15(17)18)9-4-2-1-3-8(9)10/h1-6H,7H2,(H,14,16)

InChI Key

HRZUXIHFFUUBPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])NC(=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.